molecular formula C21H18F3N5O3S B2706795 N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 888435-03-8

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2706795
CAS RN: 888435-03-8
M. Wt: 477.46
InChI Key: FCMCNDTXWRZJMY-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N5O3S and its molecular weight is 477.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Pyridino[2,3-d]pyrimidin-4-one and Pyridino[2,3-d]triazolino[4,5-a]pyrimidin-5-one Derivatives : N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide has been utilized in the synthesis of pyridino[2,3-d]pyrimidin-4-ones and pyridino[2,3-d]triazolino[4,5-a]pyrimidin-5-ones. These compounds have been established based on chemical and spectroscopic evidence, indicating their potential in medicinal chemistry and drug design (Hassneen & Abdallah, 2003).

  • N-Thioacyl 1,3-Amino Alcohols Synthesis : The compound plays a role in the synthesis of N-thioacyl 1,3-amino alcohols. These alcohols are key intermediates leading to stereochemically defined 5,6-dihydro-4H-1,3-oxazines and 1,3-amino alcohols, showcasing its importance in organic synthesis and pharmacological research (Murai et al., 2005).

  • Antiallergy Agents : It has been used in the synthesis of potent, orally active antiallergy agents. These derivatives exhibit significant potency in rat models, highlighting its potential in developing new therapeutics for allergy treatment (Hargrave et al., 1983).

Pharmaceutical Research

  • Protein-Tyrosine Phosphatase 1B Inhibitors : The compound has been involved in the preparation of derivatives that inhibit protein tyrosine phosphatase 1B (PTP-1B). These inhibitors have shown potential in treating diseases like diabetes and obesity (Navarrete-Vázquez et al., 2012).

  • Antitumor Activity : Derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents. The synthesized compounds have shown promising results against tumor cells in culture, highlighting their potential in cancer therapy (Gangjee et al., 2009).

  • Antibacterial and Anti-Inflammatory Activities : Some derivatives have been studied for their antibacterial and anti-inflammatory activities. These compounds have shown potency against Bacillus strains and exhibited greater anti-inflammatory potency than standard drugs, suggesting their use in treating bacterial infections and inflammation (Lahsasni et al., 2018).

Chemical Synthesis and Material Science

  • Synthesis of Novel Benzodifuranyl Compounds : The compound has been used in the synthesis of new heterocyclic compounds like benzodifuranyl derivatives. These compounds have applications in material science and organic chemistry (Abu‐Hashem et al., 2020).

  • Corrosion Inhibitors for Carbon Steel : Derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These inhibitors show potential in industrial applications for protecting metals against corrosion (Hu et al., 2016).

properties

IUPAC Name

N-[4-amino-2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O3S/c1-11-4-2-3-5-14(11)26-15(30)10-33-20-28-17(25)16(19(32)29-20)27-18(31)12-6-8-13(9-7-12)21(22,23)24/h2-9H,10H2,1H3,(H,26,30)(H,27,31)(H3,25,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMCNDTXWRZJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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